Butyl 3,4-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is an ester derived from 3,4-dimethoxybenzoic acid and butanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl 3,4-dimethoxybenzoate can be synthesized through the esterification of 3,4-dimethoxybenzoic acid with butanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for higher efficiency and scalability compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
Butyl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3,4-dimethoxybenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 3,4-dimethoxybenzoic acid.
Reduction: Butyl 3,4-dimethoxybenzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 3,4-dimethoxyphenol if hydroxide is used.
Scientific Research Applications
Butyl 3,4-dimethoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of butyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Butyl 3,4-dihydroxybenzoate: Similar structure but with hydroxyl groups instead of methoxy groups.
Ethyl 3,4-dimethoxybenzoate: Similar structure but with an ethyl group instead of a butyl group.
Methyl 3,4-dimethoxybenzoate: Similar structure but with a methyl group instead of a butyl group.
Uniqueness
Butyl 3,4-dimethoxybenzoate is unique due to its specific ester group, which influences its physical and chemical properties, making it suitable for particular applications in various fields.
Properties
CAS No. |
82602-76-4 |
---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
butyl 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C13H18O4/c1-4-5-8-17-13(14)10-6-7-11(15-2)12(9-10)16-3/h6-7,9H,4-5,8H2,1-3H3 |
InChI Key |
ABBWKQQUUQIENF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.